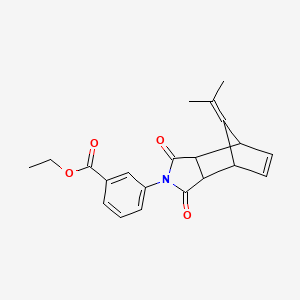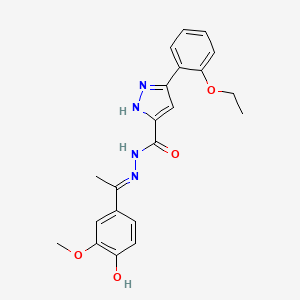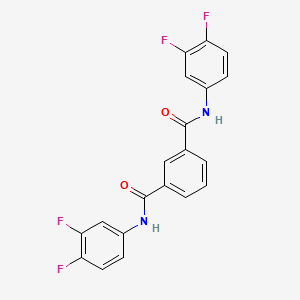![molecular formula C16H15N2+ B11643104 4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium](/img/structure/B11643104.png)
4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium is a heterocyclic compound that has garnered significant interest in the fields of medicinal, bioorganic, and pharmaceutical chemistry. This compound is known for its unique structural properties, which make it a valuable scaffold for the development of fluorescent sensors and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing (E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium involves the condensation of indol-3-ylcarbaldehydes with 2-methylazines under microwave irradiation . This method provides high yields and is particularly useful for creating structural scaffolds for bishetarylethylene fluorescent sensors.
Industrial Production Methods
While specific industrial production methods for (E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium are not widely documented, the use of microwave-assisted synthesis suggests potential for scalability. The high efficiency and yield of this method make it a promising candidate for industrial applications.
化学反应分析
Types of Reactions
(E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium derivatives, while reduction can produce various indole-based compounds.
科学研究应用
(E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for detecting nucleic acids and other biomolecules.
Biology: Employed in the visualization of RNA in living cells due to its high selectivity and photostability.
Medicine: Investigated for its potential anticancer and antimalarial activities.
Industry: Utilized in the development of diagnostic tools and sensors for various applications.
作用机制
The mechanism of action of (E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium involves its interaction with nucleic acids and other biomolecules. The compound’s fluorescent properties allow it to bind selectively to RNA and DNA, enabling visualization and analysis. The molecular targets and pathways involved include the binding sites on nucleic acids, which facilitate the compound’s role as a fluorescent probe.
相似化合物的比较
Similar Compounds
- (E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide
- 2-[(E)-2-(1H-indol-3-yl)vinyl]-1-methylquinolinium iodide
Uniqueness
(E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium stands out due to its high photostability and selectivity for nucleic acids, making it particularly useful for in vivo applications. Its structural properties also allow for the development of highly selective contrast fluorescent probes, which are essential for advanced diagnostic and therapeutic applications.
属性
分子式 |
C16H15N2+ |
|---|---|
分子量 |
235.30 g/mol |
IUPAC 名称 |
3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole |
InChI |
InChI=1S/C16H14N2/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16/h2-12H,1H3/p+1 |
InChI 键 |
REPRLCRXMJXHAW-UHFFFAOYSA-O |
手性 SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32 |
规范 SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Phenyl-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one](/img/structure/B11643031.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11643032.png)


![2-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11643047.png)
![2-oxo-2-phenylethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11643060.png)
![1-[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B11643065.png)
![propan-2-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B11643068.png)
![(6Z)-6-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643070.png)
![3-(2-methylprop-2-en-1-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11643072.png)


![8,9-Bis(4-methoxyphenyl)-2-(2-methylphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11643094.png)
![N-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl}acetamide](/img/structure/B11643098.png)
